(1-Fluoro-4,4-dimethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine is an organic compound with the molecular formula C9H18FN It is a derivative of cyclohexylmethanamine, where a fluorine atom is substituted at the 1-position and two methyl groups are attached at the 4-position of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Fluoro-4,4-dimethylcyclohexyl)methanamine typically involves the fluorination of a suitable cyclohexane derivative followed by amination. One common method is the reaction of 4,4-dimethylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the 1-position. The resulting 1-fluoro-4,4-dimethylcyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4-dimethylcyclohexanone, while reduction can produce 4,4-dimethylcyclohexanol.
Scientific Research Applications
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Fluoro-4,4-dimethylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
(1-(4-Fluorophenyl)cyclopropyl)methanamine: This compound has a similar structure but with a cyclopropyl ring instead of a cyclohexyl ring.
(4,4-Dimethylcyclohexyl)methanamine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
(1-Fluoro-4,4-dimethylcyclohexyl)methanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorination on chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H18FN |
---|---|
Molecular Weight |
159.24 g/mol |
IUPAC Name |
(1-fluoro-4,4-dimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C9H18FN/c1-8(2)3-5-9(10,7-11)6-4-8/h3-7,11H2,1-2H3 |
InChI Key |
BYBJOIKCSZGEDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)(CN)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.